
2-Naphthyl imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl imidazole is a heterocyclic compound that features an imidazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions, which are efficient and cost-effective. These reactions typically involve the use of naphthaldehyde, substituted benzil, and ammonium acetate in an acetic acid medium . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthylamines .
Scientific Research Applications
2-Naphthyl imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for imaging applications due to its strong fluorescence properties.
Industry: Used in the development of materials with specific optical properties, such as dyes for solar cells.
Mechanism of Action
The mechanism of action of 2-Naphthyl imidazole involves its interaction with specific molecular targets. For instance, in its role as a cytotoxic agent, it targets cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function . The compound’s fluorescence properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .
Comparison with Similar Compounds
Similar Compounds
Naphth[1,2-d]imidazoles: These compounds share a similar structure but differ in the position of the imidazole ring on the naphthalene moiety.
2,4,5-Trisubstituted imidazoles: These compounds have additional substituents on the imidazole ring, which can alter their chemical and biological properties.
Uniqueness
2-Naphthyl imidazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its strong fluorescence and cytotoxic activity make it particularly valuable in biomedical research and therapeutic applications .
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1H-imidazole |
InChI |
InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-9H,(H,14,15) |
InChI Key |
CGKIWDGOFLFAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


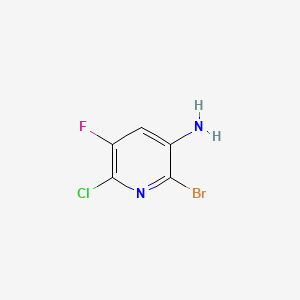

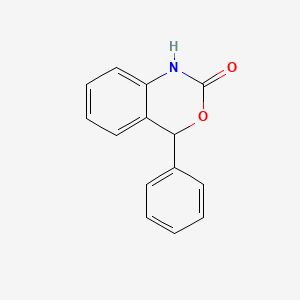

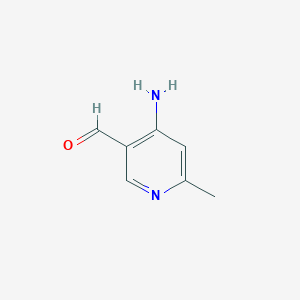
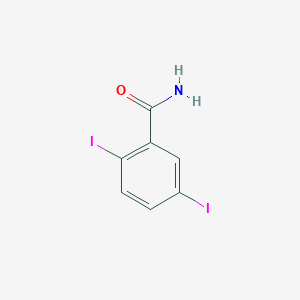
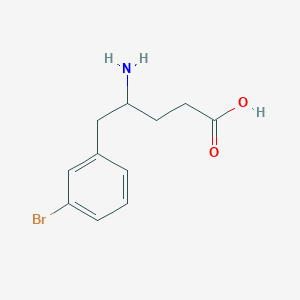
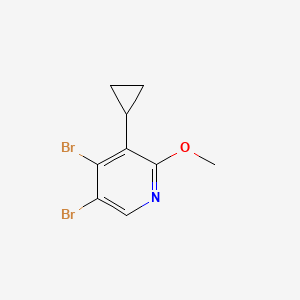
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
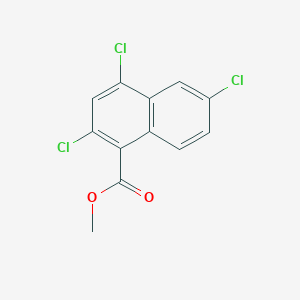

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
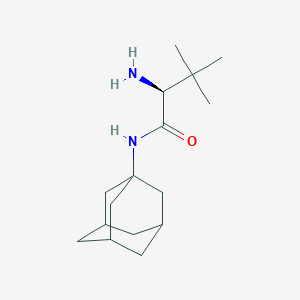
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
